molecular formula C7H12O2Si B12887529 (Furan-3-yloxy)trimethylsilane

(Furan-3-yloxy)trimethylsilane

Cat. No.: B12887529
M. Wt: 156.25 g/mol
InChI Key: COENCSOQCIBRBA-UHFFFAOYSA-N
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Description

(Furan-3-yloxy)trimethylsilane is an organosilicon compound that features a furan ring bonded to a trimethylsilane group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-3-yloxy)trimethylsilane typically involves the reaction of furan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Furan-3-ol+Trimethylsilyl chlorideThis compound+HCl\text{Furan-3-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Furan-3-ol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-3-yloxy)trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-one derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaCl) or alkoxides (e.g., NaOCH₃) can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Furan-3-one derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(Furan-3-yloxy)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Furan-3-yloxy)trimethylsilane in various reactions typically involves the cleavage of the Si-O bond, followed by the formation of reactive intermediates. These intermediates can then undergo further transformations, such as nucleophilic attack or radical reactions, to form the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar structure but without the furan ring.

    Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.

    Phenyltrimethylsilane: A compound where a phenyl group replaces the furan ring.

Uniqueness

(Furan-3-yloxy)trimethylsilane is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other trimethylsilane derivatives. The furan ring can participate in various chemical reactions, making this compound a versatile reagent in organic synthesis and materials science .

Properties

Molecular Formula

C7H12O2Si

Molecular Weight

156.25 g/mol

IUPAC Name

furan-3-yloxy(trimethyl)silane

InChI

InChI=1S/C7H12O2Si/c1-10(2,3)9-7-4-5-8-6-7/h4-6H,1-3H3

InChI Key

COENCSOQCIBRBA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=COC=C1

Origin of Product

United States

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